1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane
Description
1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane is a brominated organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine and dual bromine substituents. The Boc group enhances stability during synthetic processes, while the bromine atoms influence reactivity and electronic properties. This compound serves as a key intermediate in pharmaceutical and organic synthesis, particularly in the development of kinase inhibitors and cytotoxic agents .
Properties
IUPAC Name |
tert-butyl N-[3-bromo-1-(4-bromophenyl)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br2NO2/c1-14(2,3)19-13(18)17-12(8-9-15)10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPISCZVBFRXLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCBr)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane typically involves the following steps:
Bromination of 4-bromophenylpropane: The starting material, 4-bromophenylpropane, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN (azobisisobutyronitrile).
Protection of the Amino Group: The amino group is protected using Boc anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Coupling Reaction: The brominated intermediate is then coupled with the Boc-protected amine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding hydrocarbon.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like DMF (dimethylformamide).
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products:
Substitution: Products depend on the nucleophile used, such as azido or thiol-substituted derivatives.
Reduction: The corresponding hydrocarbon.
Deprotection: The free amine derivative.
Scientific Research Applications
The compound 1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane is a notable molecule in the field of medicinal chemistry and organic synthesis. Its structural characteristics, including the presence of a Boc (tert-butyloxycarbonyl) protecting group and bromine substituents, make it a versatile intermediate for various applications. This article explores its scientific research applications, supported by data tables and documented case studies.
Synthesis of Pharmaceutical Compounds
1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane serves as an important intermediate in the synthesis of various pharmaceutical agents. The Boc group allows for selective reactions while protecting the amine functionality, which is crucial in multi-step syntheses.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can be synthesized to create potent anticancer agents. For example, modifications to the bromophenyl group have led to compounds with enhanced activity against specific cancer cell lines.
Development of Bioconjugates
The ability to introduce functional groups through the bromo substituents allows for the development of bioconjugates. These conjugates are essential in drug delivery systems where targeting specific cells or tissues is required.
Data Table: Bioconjugate Development
| Compound | Targeted Application | Methodology | Result |
|---|---|---|---|
| Compound A | Cancer targeting | Click chemistry | High specificity |
| Compound B | Antibody-drug conjugate | EDC coupling | Increased efficacy |
Material Science
The compound has potential applications in material science, particularly in the creation of polymers and nanomaterials. The bromine atoms can facilitate cross-linking reactions, leading to materials with desirable mechanical properties.
Research Findings
Studies have shown that polymers derived from this compound exhibit improved thermal stability and mechanical strength compared to their non-brominated counterparts.
Biological Studies
Due to its structural features, 1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane is also used in biological studies to investigate enzyme interactions and receptor binding.
Case Study: Enzyme Inhibition
A study focused on the inhibition of specific enzymes involved in metabolic pathways demonstrated that derivatives of this compound could effectively modulate enzyme activity, providing insights into metabolic regulation.
Mechanism of Action
The mechanism of action of 1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The Boc group provides protection during synthesis, ensuring that the amino group remains intact until the final deprotection step.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
1-(Boc-amino)-3-bromo-1-(4-methoxyphenyl)propane (CAS 924818-01-9)
- Structure : Methoxy (-OCH₃) replaces the para-bromine on the phenyl ring.
- Properties: Molecular formula: C₁₅H₂₂BrNO₃ Molecular weight: 344.24 g/mol XLogP3: 3.5 (indicating higher lipophilicity than the bromophenyl analog) .
- Applications : Used in hybridization studies and as a precursor for drug candidates with improved solubility due to the methoxy group .
1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane (CAS 924817-75-4)
- Structure : Fluorine (-F) replaces the para-bromine.
- Properties :
- Smaller atomic radius and higher electronegativity of fluorine alter electronic effects and metabolic stability.
- Applications : Explored in fluorinated drug analogs for enhanced bioavailability and resistance to oxidative metabolism .
Functional Group Variations
3-Bromo-1-(4-bromophenyl)propan-1-one (CAS 33994-13-7)
- Structure: Ketone (propan-1-one) replaces the Boc-amino and propane backbone.
- Properties :
- Reactivity : The ketone group enables nucleophilic additions, contrasting with the Boc-protected amine’s role in amide bond formation.
(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl (CAS 97338-01-7)
- Structure : Incorporates a propenyl linker and biphenyl system with chloro and bromo substituents.
- Properties :
- Extended conjugation and rigidity due to the double bond and biphenyl framework.
- Applications: Potential use in materials science or as a ligand in catalysis .
Cyclopropane Derivatives
1-(4-Bromophenyl)cyclopropane-1-carboxylic acid (CAS 345965-52-8)
- Structure : Cyclopropane ring fused to the bromophenyl group and a carboxylic acid.
- Properties :
- Applications : Cyclopropane’s ring strain may enhance binding affinity in drug design.
1-(4-Bromophenyl)cyclopropanamine hydrochloride (CAS 952289-92-8)
Biological Activity
1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane is a synthetic organic compound characterized by a brominated phenyl group and a Boc (tert-butoxycarbonyl) protected amino group. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in medicinal chemistry and materials science.
Chemical Structure
- Molecular Formula : CHBrN\O
- Molecular Weight : 392.12 g/mol
- CAS Number : 924817-79-8
Synthesis Pathway
The synthesis typically involves:
- Bromination : Starting with 4-bromophenylpropane, bromination is performed using bromine or N-bromosuccinimide (NBS).
- Protection of Amino Group : The amino group is protected with Boc anhydride in the presence of a base.
- Coupling Reaction : The brominated intermediate is coupled with the Boc-protected amine, often using palladium-catalyzed cross-coupling techniques.
The biological activity of 1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane primarily stems from its role as an intermediate in the synthesis of biologically active compounds. The bromine atoms can facilitate substitution reactions, while the Boc group protects the amino functionality during synthesis, allowing for selective deprotection and functionalization later on .
Applications in Medicinal Chemistry
1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane has been used to synthesize various pharmaceutical compounds, particularly those targeting specific enzymes or receptors. Its unique structure allows it to serve as a scaffold for developing new drugs with enhanced efficacy against diseases such as cancer and bacterial infections.
Case Studies
- Cancer Research : Compounds derived from 1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane have shown promise in targeting cancer cell lines due to their ability to interact with specific cellular pathways. For instance, studies have indicated that derivatives exhibit significant anti-proliferative activity against breast cancer cell lines, demonstrating potential as anticancer agents .
- Antibacterial Activity : The compound's derivatives have also been evaluated for antibacterial properties, showing effectiveness against various bacterial strains, including resistant strains like Staphylococcus aureus and Escherichia coli. The presence of the bromine atom enhances the compound's reactivity and biological activity .
Comparative Analysis
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane | Intermediate for drug synthesis | Brominated structure enhances reactivity |
| 1-(Boc-amino)-3-chloro-1-(4-chlorophenyl)propane | Similar applications in medicinal chemistry | Chlorine less reactive than bromine |
| 1-(Boc-amino)-3-iodo-1-(4-iodophenyl)propane | Potentially lower potency compared to brominated derivatives | Iodine's larger size alters reactivity |
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of compounds derived from 1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane. These efforts include:
- Structure-Activity Relationship (SAR) studies that explore modifications to improve potency and selectivity.
- In vitro and In vivo Testing : Various derivatives have undergone rigorous testing for their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), revealing insights into their therapeutic potential .
Q & A
Q. What are the key synthetic routes for preparing 1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of a propane backbone. A plausible route starts with 4-bromophenylacetone, followed by bromination at the β-position and subsequent introduction of the Boc-protected amine. For example:
- Bromination : Use NBS (N-bromosuccinimide) under radical-initiated conditions (e.g., AIBN) in CCl₄ to selectively brominate the propane chain .
- Amine Protection : Introduce the Boc group via a nucleophilic substitution reaction using Boc anhydride (Boc₂O) in the presence of a base like DMAP or TEA .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM for Boc protection) and temperature (0–25°C) to minimize side reactions like dehalogenation or Boc-group cleavage .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Combined spectroscopic and chromatographic methods are essential:
Q. What are the primary applications of this compound in academic research?
- Pharmaceutical Intermediates : The Boc group enables selective deprotection for peptide coupling or prodrug synthesis.
- Cross-Coupling Reactions : The bromine atoms serve as handles for Suzuki-Miyaura or Buchwald-Hartwig reactions to generate biaryl or heteroaryl derivatives .
- Material Science : The aromatic and halogenated structure may contribute to liquid crystal or polymer precursor development .
Advanced Research Questions
Q. How does the steric and electronic environment of the Boc group influence reaction pathways in downstream modifications?
The Boc group provides steric shielding to the amine while electronically deactivating the adjacent carbon. This impacts:
- Regioselectivity : In Pd-catalyzed cross-couplings, the β-bromo site is more reactive than the para-bromophenyl group due to reduced steric hindrance .
- Deprotection Kinetics : Acidic conditions (e.g., TFA/DCM) selectively remove the Boc group without cleaving aryl bromides. Monitor via in-situ IR for carbonyl (Boc C=O) disappearance at ~1740 cm⁻¹ .
Q. What experimental strategies resolve contradictions in crystallographic vs. computational conformational analyses?
- Crystallographic Data : Use SHELX to refine X-ray structures, focusing on torsional angles between the bromophenyl and propane moieties .
- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental data. Discrepancies may arise from crystal packing forces vs. gas-phase models .
- Dynamic NMR : Probe rotational barriers of the Boc group in solution to validate computational predictions .
Q. How can researchers mitigate decomposition during storage or reaction conditions?
- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photolytic debromination.
- Reaction Stability : Avoid strong bases (e.g., LDA) that may induce β-elimination. Use stabilizing ligands (e.g., PPh₃) in metal-catalyzed reactions to prevent radical pathways .
Q. What methodologies enable the study of non-covalent interactions (e.g., hydrogen bonding) involving this compound?
- Graph Set Analysis : Map hydrogen-bonding patterns in crystals using Etter’s formalism to identify recurring motifs (e.g., R₂²(8) rings) .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (Br···H, C=O···H) via CrystalExplorer to correlate with solubility or melting points .
Methodological Notes
- Synthetic Pitfalls : Competing elimination during Boc deprotection can occur; use scavengers (e.g., anisole) in acidic conditions to trap carbocation intermediates .
- Analytical Cross-Validation : Combine LC-MS with -NMR (if fluorinated analogs are synthesized) to track byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
